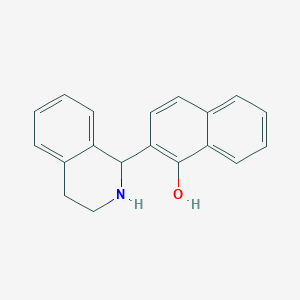

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol

Description

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol (CAS 897035-09-5) is a heterocyclic compound featuring a tetrahydroisoquinoline moiety fused to a naphthol group. Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.34 g/mol . Key physicochemical properties include:

- Melting point: 180–182°C

- Predicted boiling point: 424.8±40.0°C

- Density: 1.202±0.06 g/cm³

- pKa: 9.36±0.40 .

The naphthol group confers phenolic acidity, while the tetrahydroisoquinoline contributes basicity, making the compound amphoteric.

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c21-19-16-8-4-2-5-13(16)9-10-17(19)18-15-7-3-1-6-14(15)11-12-20-18/h1-10,18,20-21H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAWKBGPOULHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470063 | |

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897035-09-5 | |

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol typically involves multi-step procedures. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Scientific Research Applications

Pharmacological Research

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol has been studied for its potential pharmacological properties. It shows promise in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it could induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

- Neuroprotective Effects : The tetrahydroisoquinoline structure is known for its neuroprotective properties. Studies have indicated that this compound may help mitigate neurodegenerative conditions by protecting neuronal cells from oxidative stress .

The compound's unique structure allows for various interactions with biological targets:

- Enzyme Inhibition : There is evidence suggesting that 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in developing new antimicrobial agents .

Material Science

Beyond biological applications, this compound is also being explored in material science:

- Fluorescent Probes : The naphthol moiety can be utilized in the synthesis of fluorescent probes for bioimaging applications. These probes are essential for visualizing biological processes in real-time .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol against breast cancer cell lines. The results demonstrated significant cytotoxicity and cell cycle arrest at specific phases, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers tested the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The findings showed that treatment with 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol significantly reduced neuronal damage and improved cognitive function post-injury.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in pathogen growth or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Impurity Profiles ()

Compounds listed in USP 35–NF 30 as impurities or intermediates related to drospirenone/ethinyl estradiol include:

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a thiophene ring and methylamino group instead of tetrahydroisoquinoline and naphthol. This substitution reduces molecular weight (C₈H₁₁NOS, ~185.25 g/mol) and alters solubility due to thiophene’s hydrophobic nature .

- 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol: Shares the naphthol group but replaces tetrahydroisoquinoline with a thiophene-methylamino-propyl chain.

- 1-Fluoronaphthalene: A simpler aromatic fluorinated derivative lacking the tetrahydroisoquinoline moiety. Its lower molecular weight (C₁₀H₇F, ~146.16 g/mol) and absence of basicity limit its utility in complex syntheses .

Tetrahydroquinoline Derivatives ()

6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) is a simpler analogue with a methyl-substituted tetrahydroquinoline core:

| Property | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | 6-Methyl-1,2,3,4-tetrahydroquinoline |

|---|---|---|

| Molecular Weight | 275.34 g/mol | 147.22 g/mol |

| Melting Point | 180–182°C | Not reported |

| Boiling Point | 424.8±40.0°C | Not reported |

| Key Functional Groups | Naphthol, tetrahydroisoquinoline | Tetrahydroquinoline, methyl |

Key Difference: The naphthol group in the target compound introduces phenolic acidity (pKa ~9.36) absent in 6-methyltetrahydroquinoline, enabling pH-dependent reactivity.

Research Findings and Implications

Acidity and Solubility: The naphthol group in 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol enhances water solubility at basic pH (via deprotonation) compared to non-phenolic analogues like 6-methyltetrahydroquinoline .

Synthetic Utility: The compound’s hybrid structure allows dual reactivity (electrophilic aromatic substitution at naphthol, nucleophilic reactions at the tetrahydroisoquinoline nitrogen), unlike thiophene-containing analogues in , which prioritize sulfur-mediated reactivity .

2-naphthol derivatives) .

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol (CAS 897035-09-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H17NO

- Molecular Weight : 275.34 g/mol

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of oncology and neuroprotection.

Anti-Cancer Activity

Research has highlighted the anti-cancer potential of tetrahydroisoquinoline derivatives, including 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1-naphthol. A study focused on various synthesized tetrahydroisoquinoline derivatives demonstrated significant anti-angiogenesis and anti-cancer properties against colorectal cancer cell lines (Colo320, DLD-1, HCT116) through in vitro assays. Notably:

- IC50 Values : The compound GM-3-18 exhibited significant activity with IC50 values ranging from 0.9 μM to 10.7 μM across different cancer cell lines .

Table 1: Summary of Anti-Cancer Activities of THIQ Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| GM-3-18 | HCT116 | 0.9 - 10.7 | KRas Inhibition |

| GM-3-121 | HCT116 | 1.72 | Anti-Angiogenesis |

| GM-3-16 | Colo320 | 1.6 - 2.6 | KRas Inhibition |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects against neurodegenerative disorders. The structural features of these compounds contribute to their ability to interact with various neurotransmitter systems and exhibit protective effects on neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely linked to their chemical structure. Modifications at specific positions on the isoquinoline ring can enhance or diminish their activity:

- The presence of electronegative groups at the para position of the phenyl ring has been shown to increase KRas inhibition.

- Substituents such as chloro and ethyl groups have been associated with improved anti-cancer potency .

Case Studies

Several case studies have documented the efficacy of tetrahydroisoquinoline analogs in preclinical settings:

- Study on Anti-Angiogenesis : A comprehensive study evaluated the anti-angiogenic properties of THIQs using a tube formation assay on endothelial cells. Compounds GM-3-121 and GM-3-18 demonstrated over 50% inhibition of angiogenesis at concentrations around 10 μM .

- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding interactions between THIQs and target proteins such as KRas and VEGF receptors. These studies revealed critical hydrogen bonding interactions that contribute to their biological efficacy .

Q & A

Basic: What are the common synthetic routes for 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1-naphthol?

Answer:

The compound is typically synthesized via [5+1] heterocyclization, where 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline derivatives react with carbon disulfide under reflux conditions. This method yields thioxopyrimidine intermediates, which can be further functionalized . Another approach involves multi-step condensation reactions starting from substituted tetrahydroisoquinoline precursors and naphthol derivatives. For example, N-benzyl derivatives of tetrahydroisoquinoline are synthesized via four-step reactions using carboxylic acids as starting materials, followed by coupling with 1-naphthol under optimized conditions (e.g., THF solvent, 12–24 hours reflux) .

Basic: How is the structural identity of this compound confirmed in synthetic studies?

Answer:

Structural characterization relies on ¹H NMR (300–400 MHz in chloroform-d) and IR spectroscopy . Key NMR signals include aromatic protons (δ 6.8–8.2 ppm), tetrahydroisoquinoline methylene groups (δ 2.5–4.0 ppm), and hydroxyl protons (δ 5.0–5.5 ppm). IR spectra confirm the presence of hydroxyl (-OH, ~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) is used to validate molecular formulas (e.g., C₁₉H₂₀N₂O₂) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

The compound is sensitive to oxidation due to its phenolic -OH group and tetrahydroisoquinoline moiety. Storage under inert gas (e.g., argon) at –20°C in amber vials is recommended to prevent degradation. Stability tests in DMSO or ethanol solutions show <5% decomposition over 72 hours at 4°C. Light exposure accelerates decomposition, necessitating dark storage .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:

Yield optimization involves:

- Catalyst screening : Copper chloride (CuCl) with TBHP (tert-butyl hydroperoxide) improves oxidative coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates.

- Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation. For example, substituting 2-naphthol with electron-withdrawing groups increases yields from 37% to 65% in analogous tetrahydroisoquinoline syntheses .

Advanced: What methodologies are used to evaluate its biological activity?

Answer:

- In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding : Radioligand displacement assays (e.g., orexin-1 receptor antagonism) quantify affinity (IC₅₀ values). Derivatives with N-benzyl substituents show improved selectivity (e.g., IC₅₀ = 15 nM for orexin-1 vs. >1 µM for orexin-2) .

Advanced: How can computational modeling guide the design of analogs?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets (e.g., orexin-1 receptor). Modifications to the tetrahydroisoquinoline’s N-benzyl group improve hydrophobic interactions .

- DFT calculations : Assess electronic effects of substituents on the naphthol ring. Electron-donating groups (e.g., -OCH₃) increase HOMO energy, enhancing reactivity in electrophilic substitutions .

Advanced: What analytical techniques resolve purity challenges in final products?

Answer:

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities with UV detection at 254 nm.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >98% pure crystals.

- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) track reaction progress .

Advanced: How to address contradictions in reported biological activity data?

Answer:

Discrepancies arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

- Reproducibility checks : Validate results across independent labs.

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays.

- Dose-response curves : Confirm activity trends across a concentration range (e.g., 1 nM–100 µM) .

Advanced: What strategies improve regioselectivity in its synthesis?

Answer:

- Directing groups : Introducing -NH₂ or -Br on the naphthol ring directs coupling to the ortho position.

- Microwave-assisted synthesis : Reduces side reactions (e.g., polymerization) by shortening reaction time .

Advanced: How is [5+1] heterocyclization applied to its derivatives?

Answer:

This method constructs fused heterocycles (e.g., isoquinolinoquinazolines) by reacting tetrahydroisoquinoline-aniline hybrids with CS₂. Key parameters include:

- Catalyst : Piperidine (5 mol%) accelerates cyclization.

- Temperature : 120°C for 6 hours minimizes byproducts.

- Work-up : Column chromatography (silica gel, ethyl acetate/hexane) isolates products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.